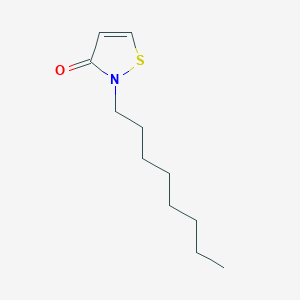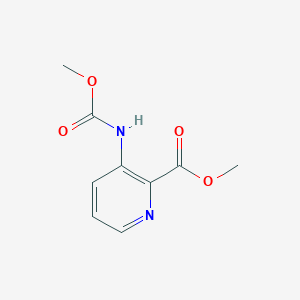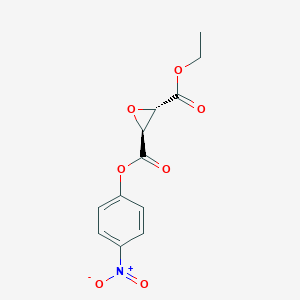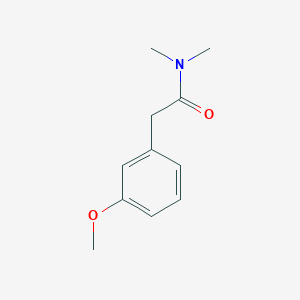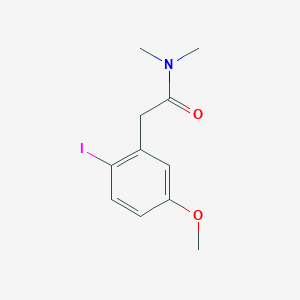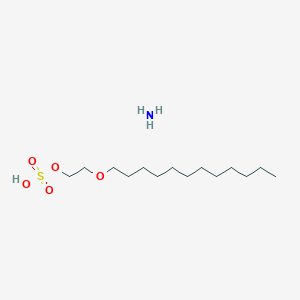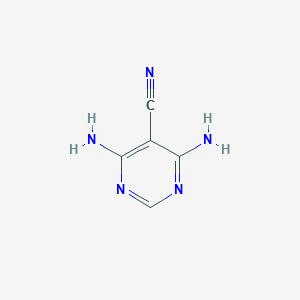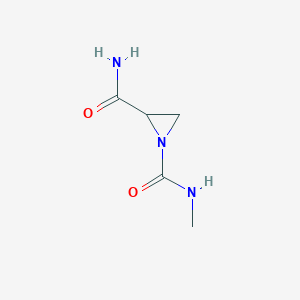
N1-Methylaziridine-1,2-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-Methylaziridine-1,2-dicarboxamide (MADAM) is an organic compound that has gained attention in the scientific community due to its potential applications in research. It is a cyclic amide with a unique structure that has been studied for its various properties. In
Mecanismo De Acción
The mechanism of action of N1-Methylaziridine-1,2-dicarboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in inflammation and oxidative stress. It has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the prevention of cancer.
Efectos Bioquímicos Y Fisiológicos
N1-Methylaziridine-1,2-dicarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes that are involved in inflammation and oxidative stress. It has also been shown to induce apoptosis in cancer cells. Additionally, N1-Methylaziridine-1,2-dicarboxamide has been shown to have antimicrobial properties and has been studied for its potential as an antibacterial agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N1-Methylaziridine-1,2-dicarboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds that have similar properties. However, N1-Methylaziridine-1,2-dicarboxamide has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of N1-Methylaziridine-1,2-dicarboxamide. One potential direction is the development of N1-Methylaziridine-1,2-dicarboxamide as a chemotherapeutic agent. Further studies are needed to determine its efficacy and safety in treating cancer. Another potential direction is the study of N1-Methylaziridine-1,2-dicarboxamide as an antibacterial agent. Further studies are needed to determine its efficacy against different types of bacteria and its mechanism of action. Additionally, N1-Methylaziridine-1,2-dicarboxamide can be used as a building block for the synthesis of other compounds. Further studies are needed to determine its potential in this area.
Métodos De Síntesis
N1-Methylaziridine-1,2-dicarboxamide can be synthesized by reacting N-methylaziridine with phthalic anhydride in the presence of a catalyst. The reaction proceeds through a ring-opening process and subsequent cyclization to form the desired product. The yield of this reaction can be improved by using a solvent system that favors the formation of the product.
Aplicaciones Científicas De Investigación
N1-Methylaziridine-1,2-dicarboxamide has been studied for its potential applications in various fields of research. It has been shown to have anticancer properties and has been studied as a potential chemotherapeutic agent. It has also been studied for its ability to inhibit enzymes that are involved in inflammation and oxidative stress. Additionally, N1-Methylaziridine-1,2-dicarboxamide has been studied for its potential as a building block for the synthesis of other compounds.
Propiedades
Número CAS |
100804-10-2 |
|---|---|
Nombre del producto |
N1-Methylaziridine-1,2-dicarboxamide |
Fórmula molecular |
C5H9N3O2 |
Peso molecular |
143.14 g/mol |
Nombre IUPAC |
1-N-methylaziridine-1,2-dicarboxamide |
InChI |
InChI=1S/C5H9N3O2/c1-7-5(10)8-2-3(8)4(6)9/h3H,2H2,1H3,(H2,6,9)(H,7,10) |
Clave InChI |
GFSHWDZXXDCWCE-UHFFFAOYSA-N |
SMILES |
CNC(=O)N1CC1C(=O)N |
SMILES canónico |
CNC(=O)N1CC1C(=O)N |
Sinónimos |
1,2-Aziridinedicarboxamide,N1-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



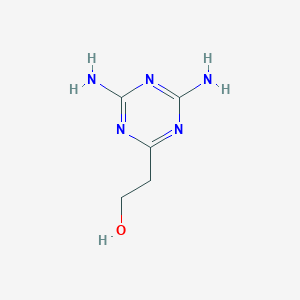
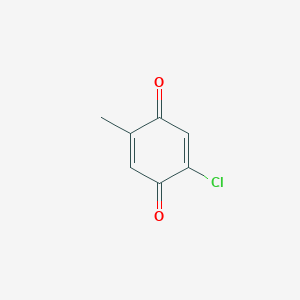
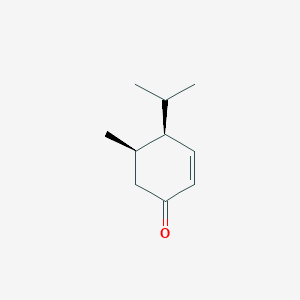
![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B20653.png)
